molecular formula C12H22N2O B2553980 1-(Cyclopentylmethyl)piperidine-4-carboxamide CAS No. 2097857-97-9

1-(Cyclopentylmethyl)piperidine-4-carboxamide

Cat. No. B2553980
CAS RN: 2097857-97-9
M. Wt: 210.321
InChI Key: OLNITFCTRUCFKW-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)piperidine-4-carboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the NMDA receptor antagonist, phencyclidine (PCP), and has been shown to have similar pharmacological properties.

Scientific Research Applications

Novel Synthesis and Structural Analysis

  • Constrained Analogues for Pharmaceutical Compounds : Derivatives like 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide have been identified as conformationally rigid analogues of a building block in pharmaceutical compounds, indicating their potential for structural modification and study in drug development processes (Vilsmaier et al., 1996).

  • Catalysis and Chemical Synthesis : Compounds with the piperidine-4-carboxamide structure have been utilized in catalytic activities for the synthesis of complex molecules, demonstrating the versatility of these compounds in chemical reactions and their potential as catalysts in organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Therapeutic Research and Development

  • Anticancer Agents : Certain derivatives have shown promise as cytotoxic and anticancer agents, opening avenues for further exploration in cancer therapy (Dimmock et al., 1998).

  • Antibacterial Applications : Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides synthesized from N-benzyl-2-cyanoacetamide showed antibacterial effects against Gram-negative and Gram-positive bacteria, highlighting the potential of piperidine-4-carboxamide derivatives in antibacterial drug development (Pouramiri et al., 2017).

Neurological and Inflammatory Research

  • Neuroinflammation Imaging : Derivatives have been used in PET imaging to target microglia-specific markers, aiding in the noninvasive study of neuroinflammation and the development of therapeutics for neurological disorders (Horti et al., 2019).

Drug Discovery and Pharmacological Studies

  • Tubulin Inhibitor Chemotype : The discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents acting as tubulin inhibitors showcases the potential of piperidine-4-carboxamide derivatives in targeting cancer cell division mechanisms (Krasavin et al., 2014).

Future Directions

Piperidine-4-carboxamide analogs have shown high selectivity in inhibiting cytomegalovirus and are additive with GCV . Their activity in primary human hepatocytes suggests they may be active in vivo and should be further developed for CMV therapeutics .

properties

IUPAC Name

1-(cyclopentylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-12(15)11-5-7-14(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNITFCTRUCFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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